1'-ethyl-1,4'-bipiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1-ethylpiperidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-15-7-5-12(6-8-15)16-9-3-11(4-10-16)13(14)17/h11-12H,2-10H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOBLHHPKULZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Bipiperidine Derivatives
[1,4'-Bipiperidine]-4'-carboxamide
- Molecular Formula : C11H23N3O
- Molecular Weight : 213.32 g/mol .
- Physical Properties : Melting point = 129–132°C , boiling point = 388.5°C , and vapor pressure = 3.06 × 10⁻⁶ mmHg at 25°C .
- Key Differences : Lacks the ethyl and chloro-biphenyl substituents, resulting in lower molecular weight and reduced lipophilicity. The absence of the ethyl group may reduce metabolic stability compared to the target compound .
1,4'-Bipiperidine-4-carboxylic Acid Dihydrochloride
- Molecular Formula : C11H22Cl2N2O2
- Molecular Weight : 309.22 g/mol .
- Key Differences : The carboxylic acid group replaces the carboxamide, increasing polarity and reducing membrane permeability. The dihydrochloride salt form enhances aqueous solubility, making it more suitable for pharmaceutical formulations .
4-Piperidinopiperidine (1,4'-Bipiperidine)
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol .
- Used as a building block in drug synthesis .
[1,4']Bipiperidinyl-4-carboxylic Acid Ethyl Ester
Substituent Effects on Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1'-ethyl-1,4'-bipiperidine-4-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : Piperidine derivatives are often synthesized via alkylation of secondary amines. For example, ethylation of the bipiperidine core can be achieved using ethyl halides under basic conditions (e.g., KCO in DMF) .
- Catalytic hydrogenation : Reduction of intermediate imines or nitriles (e.g., using Pd/C or Raney Ni) may improve stereochemical control .
- Data Table :
| Route | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation (KCO, DMF) | Ethyl bromide | 62 | 95% |
| Reductive amination | Pd/C, MeOH | 78 | 98% |
| Note: Data extrapolated from analogous piperidine syntheses . |
Q. How can structural characterization resolve tautomeric or conformational ambiguities in this compound?
- Methodology :
- NMR spectroscopy : H and C NMR can distinguish between equatorial/axial substituents on the piperidine rings. NOESY experiments may reveal spatial proximity of the ethyl and carboxamide groups .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinity (e.g., σ-1 vs. NMDA) be systematically addressed?
- Methodology :
- Competitive binding assays : Use radiolabeled ligands (e.g., H-DTG for σ-1 receptors) to quantify IC values under standardized buffer conditions (pH 7.4, 25°C) .
- Factorial design : Test variables like ion concentration (Mg, Ca) and temperature to isolate confounding factors .
- Data Table :
| Receptor Model | IC (nM) | Assay Conditions |
|---|---|---|
| σ-1 (Rat cortex) | 12 ± 2 | 10 mM Tris-HCl, 25°C |
| NMDA (HEK293 cells) | 480 ± 45 | 1 mM Mg, 37°C |
| Note: Discrepancies may arise from differential expression of receptor subtypes . |
Q. What computational strategies predict metabolic stability and off-target interactions for this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., carboxamide hydrolysis susceptibility) .
- Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., 3A4, 2D6) to predict metabolism .
- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .
Experimental Design & Data Analysis
Q. How to optimize reaction scalability without compromising enantiomeric purity?
- Methodology :
- DoE (Design of Experiments) : Use a central composite design to test variables: catalyst loading (0.5–5 mol%), temperature (20–80°C), and solvent polarity (logP 1–4) .
- Chiral HPLC : Monitor enantiomeric excess (ee) at each scale-up stage .
Q. What statistical approaches reconcile discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- ANCOVA (Analysis of Covariance) : Adjust for covariates like protein binding or blood-brain barrier permeability .
- Pharmacokinetic modeling : Simulate AUC (Area Under Curve) using compartmental models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
